Potassium trifluoro(2,4,6-trimethylphenyl)boranuide
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Overview
Description
Potassium trifluoro(2,4,6-trimethylphenyl)boranuide is a chemical compound with the molecular formula C9H11BF3K and a molecular weight of 226.09 g/mol . It is also known by its IUPAC name, potassium trifluoro(mesityl)borate (1-) . This compound is a versatile reagent used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2,4,6-trimethylphenyl)boranuide can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylphenylboronic acid with potassium fluoride and trifluoroborane . The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2,4,6-trimethylphenyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield substituted aromatic compounds .
Scientific Research Applications
Potassium trifluoro(2,4,6-trimethylphenyl)boranuide has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicinal Chemistry: The compound is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of potassium trifluoro(2,4,6-trimethylphenyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. In Suzuki-Miyaura coupling, for example, the compound reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Potassium trifluoro(2,4,6-trimethylphenyl)boranuide can be compared with other similar compounds, such as:
Potassium 4-methoxyphenyltrifluoroborate: This compound is also used in Suzuki-Miyaura coupling reactions but has different electronic and steric properties due to the presence of a methoxy group.
Potassium trifluoro(2-methylbutan-2-yl)boranuide: This compound has a different alkyl group, which affects its reactivity and selectivity in chemical reactions.
Potassium trifluoro(4-trifluoromethylphenyl)boranuide: This compound contains a trifluoromethyl group, which influences its chemical behavior and applications.
The uniqueness of this compound lies in its specific electronic and steric properties, which make it a valuable reagent in various chemical transformations.
Properties
CAS No. |
244301-57-3 |
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Molecular Formula |
C9H11BF3K |
Molecular Weight |
226.09 g/mol |
IUPAC Name |
potassium;trifluoro-(2,4,6-trimethylphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3.K/c1-6-4-7(2)9(8(3)5-6)10(11,12)13;/h4-5H,1-3H3;/q-1;+1 |
InChI Key |
JUINPOQLJCGQEG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1C)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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